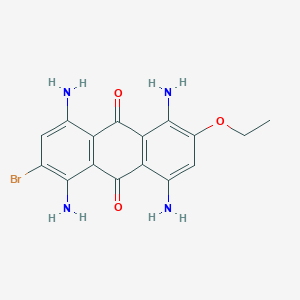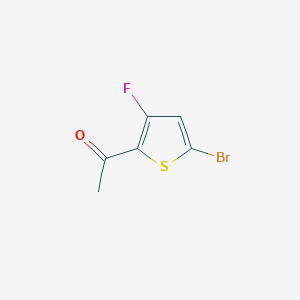
1-(5-Bromo-3-fluorothiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-3-fluorothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H4BrFOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and fluorine substituents.
Méthodes De Préparation
The synthesis of 1-(5-Bromo-3-fluorothiophen-2-yl)ethanone typically involves the bromination and fluorination of thiophene derivatives. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated thiophene is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(5-Bromo-3-fluorothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents. For example, the bromine atom can be replaced by a nucleophile such as an amine or thiol.
Oxidation and Reduction: The carbonyl group in the ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Bromo-3-fluorothiophen-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the design of probes and inhibitors for studying enzyme functions and signaling pathways.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-3-fluorothiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can enhance binding affinity and selectivity for these targets. The compound’s effects are mediated through various molecular pathways, including inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
1-(5-Bromo-3-fluorothiophen-2-yl)ethanone can be compared with other similar compounds such as:
1-(5-Bromo-2-fluorophenyl)ethanone: This compound has a similar structure but with a phenyl ring instead of a thiophene ring. It exhibits different reactivity and applications due to the absence of sulfur.
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone: This compound features a pyridine ring, which can participate in different types of chemical interactions compared to thiophene.
The uniqueness of this compound lies in its thiophene core, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H4BrFOS |
|---|---|
Poids moléculaire |
223.06 g/mol |
Nom IUPAC |
1-(5-bromo-3-fluorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4BrFOS/c1-3(9)6-4(8)2-5(7)10-6/h2H,1H3 |
Clé InChI |
YACNSNIHHFKWCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(S1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


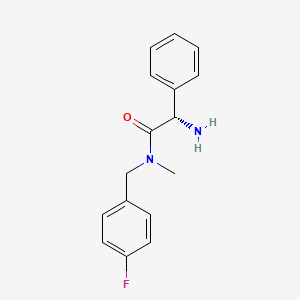
![8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13136612.png)


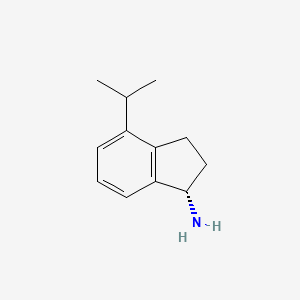

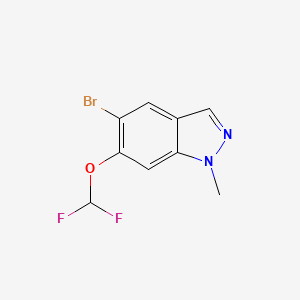

![5H-benzo[b]pyrido[3,2-e][1,4]oxazine](/img/structure/B13136654.png)

![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
